molecular formula C6H10N2O2 B1405708 4-Oxopiperidine-3-carboxamide CAS No. 23608-56-2

4-Oxopiperidine-3-carboxamide

Cat. No. B1405708
CAS RN: 23608-56-2
M. Wt: 142.16 g/mol
InChI Key: LUAVEHIEIBFQEL-UHFFFAOYSA-N
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Description

4-Oxopiperidine-3-carboxamide is a chemical compound with the molecular formula C6H10N2O2 . It has a molecular weight of 142.15600 .


Synthesis Analysis

Piperidones, including this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives has been a subject of considerable research .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered piperidine ring with a carbonyl (C=O) group at the 4-position and a carboxamide (CONH2) group at the 3-position .

Scientific Research Applications

Neuropharmacological Potential

4-Oxopiperidine-3-carboxamide derivatives demonstrate potential in neuropharmacology. Notably, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) has been identified as a potent activator of the TrkB receptor in mammalian neurons, suggesting potential therapeutic uses (Setterholm et al., 2015).

DNA Interaction and Antitumor Properties

Certain this compound derivatives, such as 9-aminoacridine carboxamides, have been studied for their interactions with various DNA structures. These interactions form the basis of several antitumor agents, making these derivatives relevant in cancer research (Howell et al., 2012). Additionally, derivatives like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide have shown significant activity against solid tumors in vivo (Atwell et al., 1987).

Synthesis and Conformational Studies

Studies focusing on the synthesis and conformational analysis of this compound derivatives provide insights into their chemical behaviors. For example, functionalized chloroenamines used in aminocyclopropane synthesis have been explored, highlighting the importance of these derivatives in synthetic chemistry (Vilsmaier et al., 1995).

Anticoagulant Applications

The development of anticoagulant drugs like apixaban, which includes this compound derivatives, demonstrates their significant role in cardiovascular therapeutics. These compounds have been shown to be potent inhibitors of blood coagulation factor Xa, a key player in the coagulation cascade (Pinto et al., 2007).

Metabolic and Cytotoxic Studies

The metabolic processing and cytotoxic properties of certain this compound derivatives have been researched, with findings relevant to their potential use in cancer therapy. For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogs have been studied for their impact on RNA synthesis inhibition and DNA damage, indicating their potential as antitumor drugs (Pastwa et al., 1998).

Pharmaceutical Synthesis

Research into the synthesis of this compound derivatives, such as tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, underlines their significance in the synthesis of pharmaceutical compounds, particularly in the development of novel inhibitors like CP-690550 (Xin-zhi, 2011).

Future Directions

Research on 4-Oxopiperidine-3-carboxamide and its derivatives is ongoing, particularly in the field of neuroprotection . These compounds have potential therapeutic applications in various diseases, including traumatic brain injury, autoimmune encephalomyelitis, and hypoxic-ischemic encephalopathy .

Biochemical Analysis

Biochemical Properties

4-Oxopiperidine-3-carboxamide plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It has been shown to interact with several key enzymes and proteins. For instance, it inhibits the activation of the NLRP3 inflammasome, a protein complex involved in inflammatory responses . Additionally, this compound activates the phosphatidylinositol-3-kinase (PI3K)/Akt/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular survival and stress responses . These interactions highlight the compound’s potential in modulating inflammatory and survival pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to reduce cerebral infarction volume, cerebral edema, and neuronal apoptosis in models of hypoxic-ischemic encephalopathy . The compound influences cell signaling pathways by inhibiting the NLRP3 inflammasome and activating the PI3K/Akt/Nrf2 pathway, leading to enhanced cell survival and reduced inflammation . Furthermore, this compound impacts gene expression by promoting the nuclear translocation of Nrf2, which regulates the expression of antioxidant and cytoprotective genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits the NLRP3 inflammasome by preventing the assembly of its components, thereby reducing the production of pro-inflammatory cytokines . Additionally, the compound activates the PI3K/Akt pathway, leading to the phosphorylation and activation of Nrf2. This activation results in the translocation of Nrf2 to the nucleus, where it binds to antioxidant response elements and promotes the expression of genes involved in cellular protection and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability and sustained activity in both in vitro and in vivo models. Over time, it continues to inhibit the NLRP3 inflammasome and activate the PI3K/Akt/Nrf2 pathway, resulting in long-term neuroprotective effects . Additionally, studies have shown that this compound maintains its efficacy in reducing neuronal damage and inflammation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NLRP3 inflammasome and activates the PI3K/Akt/Nrf2 pathway, providing neuroprotection without significant adverse effects . At higher doses, there may be threshold effects, and the potential for toxicity or adverse reactions increases . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphatidylinositol-3-kinase and proteins like nuclear factor erythroid 2-related factor 2, influencing metabolic flux and metabolite levels . The compound’s activation of the PI3K/Akt/Nrf2 pathway plays a pivotal role in regulating cellular metabolism and promoting the expression of genes involved in antioxidant defense and cellular survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to accumulate in the brain and exert its neuroprotective effects . Its distribution within tissues is influenced by its binding to proteins and transporters that facilitate its localization to target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In neuronal cells, it localizes to the cytoplasm and nucleus, where it interacts with the NLRP3 inflammasome and the PI3K/Akt/Nrf2 pathway components . This localization is essential for its role in modulating inflammatory responses and promoting cell survival .

properties

IUPAC Name

4-oxopiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-6(10)4-3-8-2-1-5(4)9/h4,8H,1-3H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAVEHIEIBFQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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